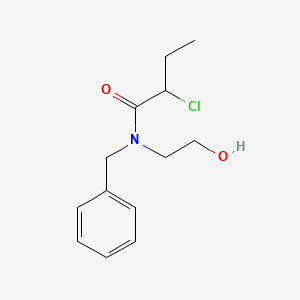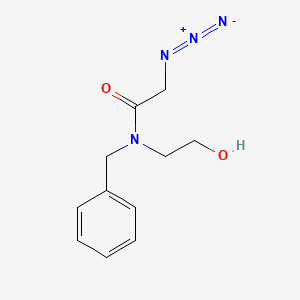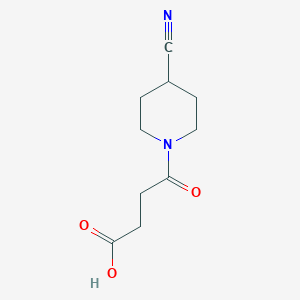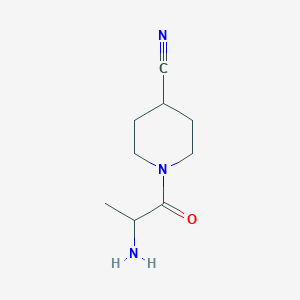![molecular formula C12H13N3O2 B1479048 5-(4-Aminophenyl)tetrahydropyrrolo[3,4-c]pyrrol-1,3(2H,3aH)-dion CAS No. 2098001-44-4](/img/structure/B1479048.png)
5-(4-Aminophenyl)tetrahydropyrrolo[3,4-c]pyrrol-1,3(2H,3aH)-dion
Übersicht
Beschreibung
Synthesis Analysis
Several synthetic routes exist for the preparation of this compound. Notably, it can be synthesized via the reaction of 1-(2-aminophenyl)pyrrole with aromatic or heteroaromatic aldehydes in ethanol, catalyzed by acetic acid. The resulting product is 4,5-dihydropyrrolo[1,2-a]quinoxalines .
Another approach involves controlling reagent and product individuality through thin-layer chromatography (TLC) using eluents such as methanol, chloroform, and their mixtures .
Wissenschaftliche Forschungsanwendungen
Insektizide Wirksamkeit
Pyrrolderivate, einschließlich „5-(4-Aminophenyl)tetrahydropyrrolo[3,4-c]pyrrol-1,3(2H,3aH)-dion“, weisen eine insektizide Wirkung auf . Sie wurden gegen verschiedene Arten getestet, die gelagerte Produkte befallen, wie z. B. den Reiskäfer, den Kleinen Getreideschimmelkäfer, den Mehlkäfer und die Mittelmeerfrüchte-Motte . Die Derivate erwiesen sich bei verschiedenen Dosen und Expositionsintervallen als wirksam .
Getreide-Schutzmittel
Mehrere Pyrrolderivate haben sich als immer effektivere Getreide-Schutzmittel erwiesen . Sie wurden unter verschiedenen biotischen und abiotischen Bedingungen gegen Schädlinge wie den Mehlkäfer und die Mittelmeerfrüchte-Motte getestet .
Synthese von polyfunktionellem Hexahydropyrrolo
Ein neuer Syntheseansatz für polyfunktionelle Hexahydropyrrolo [3,4- b ]pyrrole wurde entwickelt, der auf der Cyclisierung von N-Arylbromomaleimiden mit Aminocrotonsäureestern basiert . Dies könnte eine neue Anwendung für „this compound“ darstellen.
Wirkmechanismus
Target of Action
Similar compounds have been used in the development of covalent organic frameworks (cofs) for photocatalysis .
Mode of Action
The compound interacts with its targets through a process of selective coupling . This interaction results in the formation of a new donor-acceptor covalent organic framework with a wide absorption range . The compound’s thiophene functional group is accurately introduced into the electron acceptor units, extending its spectral absorption capacity and endowing them with two-photon and three-photon absorption effects .
Biochemical Pathways
The compound affects the pathway of photocatalytic activity. It enhances the utilization rate of sunlight, which is crucial for photocatalysis . The compound’s interaction with its targets leads to high photocatalytic conversion and selectivity .
Result of Action
The result of the compound’s action is the formation of a new covalent organic framework that efficiently utilizes solar spectra for photocatalysis . The compound shows high photocatalytic conversion of 99% and selectivity of 98% in 20 minutes . It also exhibits the universality of photocatalytic selective coupling of other imine derivatives with 100% conversion efficiency .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of sunlight is crucial for the compound’s photocatalytic activity .
Biochemische Analyse
Biochemical Properties
5-(4-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with specific enzymes involved in the synthesis of covalent organic frameworks (COFs), enhancing their photocatalytic activity . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of 5-(4-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the photocatalytic activity in cells, leading to changes in cellular metabolism and energy production . Additionally, its interaction with cellular proteins can lead to alterations in gene expression, impacting cell growth and differentiation.
Molecular Mechanism
At the molecular level, 5-(4-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to enzymes involved in photocatalytic reactions can enhance their activity, leading to increased conversion efficiency . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 5-(4-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione in laboratory settings are significant. Over time, the stability and degradation of the compound can impact its effectiveness. Studies have shown that it remains stable under specific conditions, maintaining its activity over extended periods . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that prolonged exposure can lead to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 5-(4-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione vary with different dosages in animal models. At lower doses, it has been observed to enhance cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
5-(4-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its role in photocatalytic reactions involves the modulation of metabolic pathways related to energy production and utilization . These interactions can lead to changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of 5-(4-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of 5-(4-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione plays a vital role in its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with other biomolecules and its overall effectiveness in biochemical processes.
Eigenschaften
IUPAC Name |
5-(4-aminophenyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-7-1-3-8(4-2-7)15-5-9-10(6-15)12(17)14-11(9)16/h1-4,9-10H,5-6,13H2,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHQKKMWTXFJJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C3=CC=C(C=C3)N)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)acetic acid](/img/structure/B1478966.png)
![2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one](/img/structure/B1478968.png)
![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propanoic acid](/img/structure/B1478970.png)




![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478979.png)
![(6-(Piperidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478982.png)
![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)butanoic acid](/img/structure/B1478984.png)
![5-(2-chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478985.png)
![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propanoic acid](/img/structure/B1478986.png)
![5-(3-chloropyrazin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478987.png)
![5-(2-azidoacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478988.png)
